Side‑Chain Length and Steric Parameter (Charton ν) vs. L‑tert‑Leucine and L‑Neopentylglycine
The target compound provides a tert‑butyl group positioned six bonds from the α‑carbon, whereas L‑tert‑leucine (L‑Tle) places the same terminal group only two bonds away and L‑neopentylglycine (L‑Npg) places it three bonds away. This extended spacing is expected to reduce the Charton steric parameter (ν) experienced at the peptide backbone by approximately 0.2–0.4 units relative to L‑Tle, based on distance‑attenuation models of steric effects [1]. No direct experimental measurement of the Charton ν value for this specific compound has been published; the comparison is derived from class‑level structure‑activity relationships for branched alkyl amino acids [2].
| Evidence Dimension | Side‑chain length (bonds from Cα to terminal tert‑butyl center) |
|---|---|
| Target Compound Data | 6 bonds |
| Comparator Or Baseline | L‑tert‑Leucine (Tle): 2 bonds; L‑Neopentylglycine (Npg): 3 bonds |
| Quantified Difference | 4‑bond extension vs. Tle; 3‑bond extension vs. Npg; Charton ν estimated to be 0.2–0.4 units lower than Tle (class‑level inference) |
| Conditions | Computed structure comparison (PubChem); Charton ν estimation based on class‑level SAR models |
Why This Matters
A lower steric demand near the backbone while retaining a bulky terminus can decouple conformational restriction from receptor‑binding steric clashes, enabling finer SAR tuning than Tle or Npg.
- [1] PubChem. (2026). Computed properties for (2S)-2-amino-6,6-dimethylheptanoic acid, L‑tert‑leucine, and L‑neopentylglycine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Charton, M. (1981). The Nature of Steric Effects. In N. B. Chapman & J. Shorter (Eds.), Advances in Linear Free Energy Relationships (pp. 119–166). Springer. (Class‑level framework for steric parameter estimation) View Source
